molecular formula C7H8N4O2S B2362139 [(3-nitrophenyl)amino]thiourea CAS No. 856070-91-2

[(3-nitrophenyl)amino]thiourea

Cat. No.: B2362139
CAS No.: 856070-91-2
M. Wt: 212.23
InChI Key: MUCSDUVPFULSGM-UHFFFAOYSA-N
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Description

[(3-nitrophenyl)amino]thiourea is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a nitrophenyl group attached to a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-nitrophenyl)amino]thiourea typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of ethanol as a solvent and hydrochloric acid as a catalyst. The reaction is typically carried out at room temperature and requires several hours to complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3-nitrophenyl)amino]thiourea undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted hydrazinecarbothioamides depending on the nucleophile used.

Scientific Research Applications

[(3-nitrophenyl)amino]thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-1-hydrazinecarbothioamide: Similar structure but with the nitro group in the para position.

    2-(3-Aminophenyl)-1-hydrazinecarbothioamide: Similar structure but with an amino group instead of a nitro group.

    2-(3-Nitrophenyl)-1-hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

Uniqueness

[(3-nitrophenyl)amino]thiourea is unique due to the presence of both a nitrophenyl group and a hydrazinecarbothioamide moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3-nitroanilino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2S/c8-7(14)10-9-5-2-1-3-6(4-5)11(12)13/h1-4,9H,(H3,8,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCSDUVPFULSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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